molecular formula C22H19NO2 B3339194 (S)-1-Tritylaziridine-2-carboxylic acid CAS No. 84771-33-5

(S)-1-Tritylaziridine-2-carboxylic acid

Cat. No.: B3339194
CAS No.: 84771-33-5
M. Wt: 329.4 g/mol
InChI Key: BXSIPZGNIBVSLK-UHFFFAOYSA-N
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Description

(S)-1-Tritylaziridine-2-carboxylic acid is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trityl group attached to the nitrogen atom and a carboxylic acid group at the second position of the aziridine ring. The (S) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Tritylaziridine-2-carboxylic acid typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Trityl Group: The trityl group can be introduced by reacting the aziridine with trityl chloride in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the aziridine with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Tritylaziridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

(S)-1-Tritylaziridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Tritylaziridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity and specificity for these targets, while the aziridine ring can participate in covalent bonding or other interactions. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

    Aziridine-2-carboxylic acid: Lacks the trityl group but shares the aziridine and carboxylic acid functionalities.

    Tritylamine: Contains the trityl group but lacks the aziridine ring and carboxylic acid group.

    N-Tritylaziridine: Contains the trityl group and aziridine ring but lacks the carboxylic acid group.

Uniqueness: (S)-1-Tritylaziridine-2-carboxylic acid is unique due to the combination of the trityl group, aziridine ring, and carboxylic acid group, which confer specific chemical and biological properties

Properties

IUPAC Name

(2S)-1-tritylaziridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25)/t20-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIPZGNIBVSLK-AJZOCDQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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